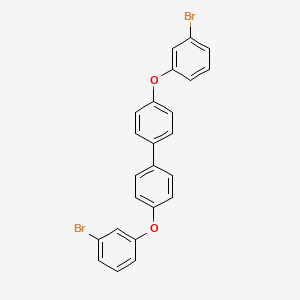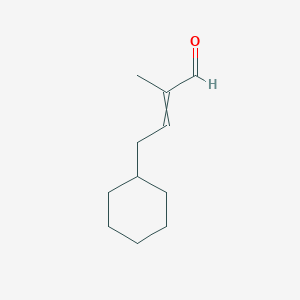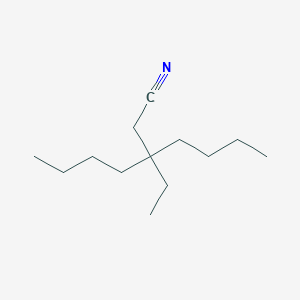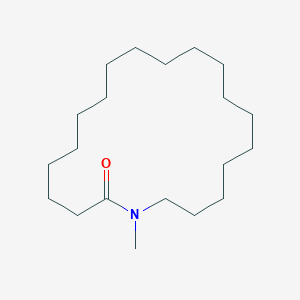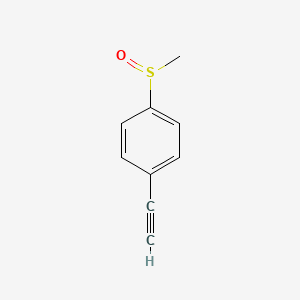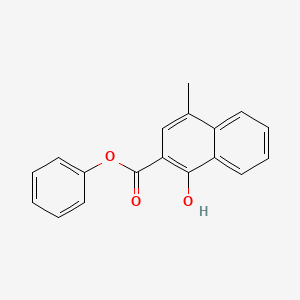
Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate is an organic compound that belongs to the class of aromatic esters. This compound features a phenyl group attached to a naphthalene ring system, which is further substituted with a hydroxyl group and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate typically involves the esterification of 1-hydroxy-4-methylnaphthalene-2-carboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and allow for easier separation of the product.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-keto-4-methylnaphthalene-2-carboxylate.
Reduction: Formation of 1-hydroxy-4-methylnaphthalene-2-methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic nature of the compound allows it to participate in π-π interactions with other aromatic systems, potentially affecting enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Phenyl 1-hydroxy-2-naphthoate: Similar structure but different substitution pattern on the naphthalene ring.
Phenyl 1-hydroxy-4-methylnaphthalene-1-carboxylate: Similar structure but different position of the carboxylate group.
Uniqueness: Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
91484-36-5 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14O3/c1-12-11-16(17(19)15-10-6-5-9-14(12)15)18(20)21-13-7-3-2-4-8-13/h2-11,19H,1H3 |
Clave InChI |
NHIRRNPHJIBNMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=CC=CC=C12)O)C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
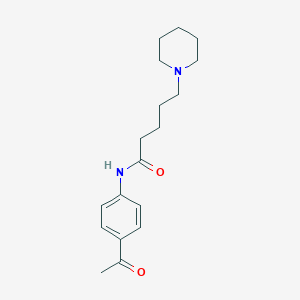
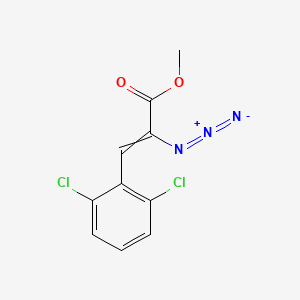



![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
